molecular formula C7H14N2 B13810490 (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine

(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine

カタログ番号: B13810490
分子量: 126.20 g/mol
InChIキー: LVJFNUWSKALVNL-RNFRBKRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,5R)-1-Azabicyclo[3.2.1]octan-3-amine is a bicyclic amine with a rigid azabicyclo[3.2.1]octane scaffold. This compound has garnered significant attention as a core structure for developing nicotinic acetylcholine receptor (nAChR) agonists, particularly targeting the α7 subtype, which is implicated in cognitive disorders such as schizophrenia and Alzheimer’s disease . Its stereochemistry (3R,5R configuration) is critical for receptor binding and functional activity, as demonstrated in assays comparing it to analogs like PNU-282987 . Preclinical studies highlight its stability in liver microsomes and excellent central nervous system (CNS) penetration, making it a promising candidate for oral administration .

特性

分子式

C7H14N2

分子量

126.20 g/mol

IUPAC名

(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C7H14N2/c8-7-3-6-1-2-9(4-6)5-7/h6-7H,1-5,8H2/t6-,7-/m1/s1

InChIキー

LVJFNUWSKALVNL-RNFRBKRXSA-N

異性体SMILES

C1CN2C[C@H]1C[C@H](C2)N

正規SMILES

C1CN2CC1CC(C2)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of this compound. This method often involves the use of chiral catalysts and specific reaction conditions to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

科学的研究の応用

(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine has a wide range of applications in scientific research:

作用機序

The mechanism of action of (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction pathways. Its effects are mediated through binding to specific proteins and enzymes, altering their activity and downstream signaling events .

類似化合物との比較

PHA-709829

  • Structure : N-[(3R,5R)-1-Aza-bicyclo[3.2.1]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide.
  • Activity :
    • α7 nAChR functional assay: EC₅₀ = 81 nM (similar to parent compound).
    • Binding affinity: Ki = 2.9–3.9 nM (comparable to (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine derivatives).
  • Pharmacokinetics : Comparable microsomal stability and CNS penetration to earlier analogs like PHA-543613, but discontinued due to cardiovascular toxicity .

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (43a)

  • Structure : Benzyl substitution at the 8-position instead of the 1-position.

Stereoisomers and Enantiomers

CP-96,345 and CP-96,344

  • Structures : (2S,3S)- and (2R,3R)-enantiomers of 1-azabicyclo[2.2.2]octane derivatives.
  • Activity :
    • CP-96,345 is a potent neurokinin 1 (NK1) receptor antagonist, while CP-96,344 (inactive enantiomer) lacks efficacy.
    • Demonstrates the impact of stereochemistry on receptor specificity: the 3.2.1 scaffold in (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine favors α7 nAChR over NK1 .

(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine

  • Structure : Methyl substitution at the 8-position with (1R,5S) stereochemistry.
  • Activity : Reduced α7 nAChR affinity compared to the unsubstituted (3R,5R) parent compound, emphasizing the importance of nitrogen positioning .

Compounds with Varied Bicyclic Scaffolds

Aceclidine

  • Structure : (3R)-1-Azabicyclo[2.2.2]octan-3-yl acetate.
  • Activity : Muscarinic acetylcholine receptor (mAChR) agonist used in glaucoma treatment.
  • Key Difference : The smaller [2.2.2] bicyclic system shifts receptor selectivity from α7 nAChR to mAChR .

(5R,6R)-6-(3-Propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane

  • Structure : Thiadiazole substituent at the 6-position.
  • Therapeutic Divergence : Highlights how peripheral substituents redirect activity from CNS targets to pain pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。